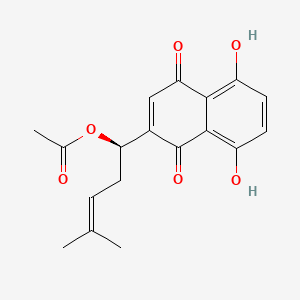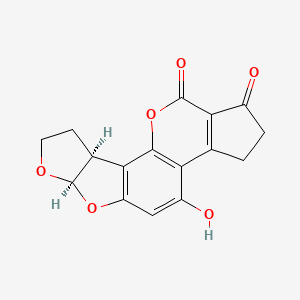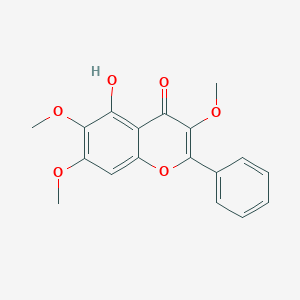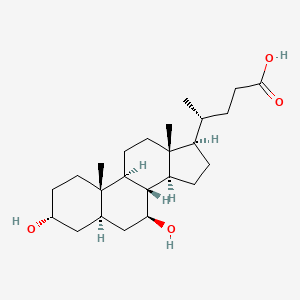
Calipteryxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calipteryxin is a coumarin derivative isolated from the plant Seseli recinosum. It is known for its potent anti-inflammatory properties, which have been extensively studied in various biological systems . The compound has shown significant inhibitory effects on pro-inflammatory enzymes and cytokines, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calipteryxin can be synthesized through several synthetic routes, including the condensation of appropriate phenolic precursors with acetic anhydride in the presence of a catalyst. The reaction typically requires controlled temperatures and specific pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Seseli recinosum using solvent extraction techniques. The plant material is subjected to maceration or percolation with solvents like ethanol or methanol, followed by purification through chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Calipteryxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: The compound can be reduced to its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
Calipteryxin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive coumarin derivatives.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Calipteryxin exerts its effects by inhibiting key pro-inflammatory enzymes and cytokines. It reduces the production of nitric oxide, tumor necrosis factor alpha, and interleukin-1 beta in a dose-dependent manner. The compound also inhibits the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages . The molecular targets include the NF-κB, mitogen-activated protein kinase, and Akt signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Calipteryxin is structurally similar to other coumarin derivatives such as (3’S,4’S)-3’,4’-disenecioyloxy-3’,4’-dihydroseselin. it is unique in its potent inhibitory effects on pro-inflammatory enzymes and cytokines . Similar compounds include:
- (3’S,4’S)-3’,4’-disenecioyloxy-3’,4’-dihydroseselin
- Isosamidin
These compounds share similar anti-inflammatory properties but differ in their specific molecular targets and pathways .
Eigenschaften
CAS-Nummer |
14017-72-2 |
|---|---|
Molekularformel |
C24H26O7 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[(9R,10R)-8,8-dimethyl-10-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-12,21-22H,1-6H3/b14-7-/t21-,22-/m1/s1 |
InChI-Schlüssel |
WKQRMUACBRBLQV-IULGZIFLSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


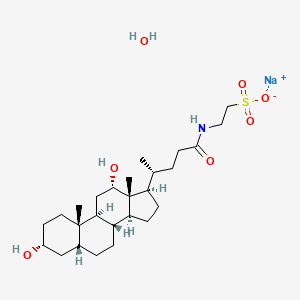
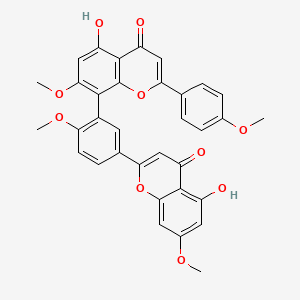
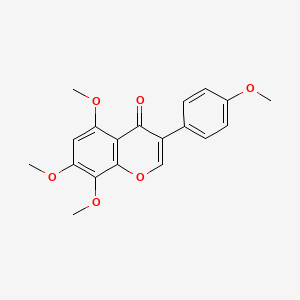
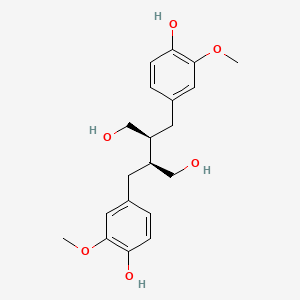
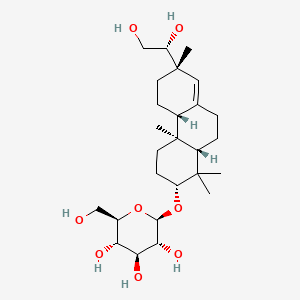

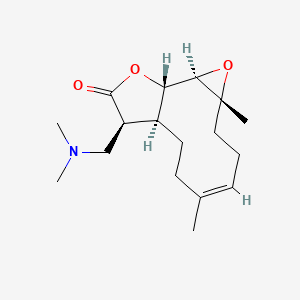
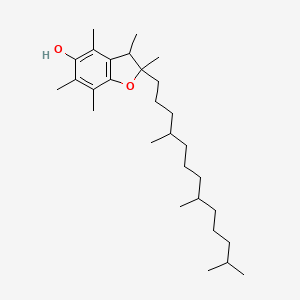
![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)
